Indole-3-amidoxime

Beschreibung

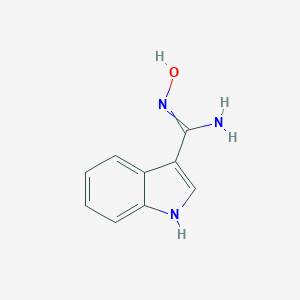

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-hydroxy-1H-indole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLODAUYNZPGORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Indole-3-amidoxime (CAS: 95649-37-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Indole-3-amidoxime, a heterocyclic compound of interest in pharmaceutical and chemical research. This document collates available data on its chemical properties, synthesis, and potential biological activities, presented in a format tailored for scientific and research applications.

Core Compound Data

This compound is a derivative of indole, a ubiquitous bicyclic aromatic heterocycle found in numerous biologically active compounds. The presence of the amidoxime functional group makes it a versatile synthetic intermediate.[1]

| Property | Value | Reference |

| CAS Number | 95649-37-9 | [2] |

| Molecular Formula | C₉H₉N₃O | [2] |

| Molecular Weight | 175.19 g/mol | [2] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥97% | [3] |

| Storage Conditions | -20°C for long-term storage (≥2 years) | [1] |

| UV/Vis (λmax) | 216, 280 nm | [3] |

Solubility Profile

| Solvent | Solubility | Reference |

| DMSO | Approx. 14 mg/mL | [3] |

| Dimethylformamide (DMF) | Approx. 12.5 mg/mL | [3] |

| DMSO:PBS (pH 7.2) (1:10) | Approx. 0.1 mg/mL | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of a nitrile with hydroxylamine. A general, yet detailed, protocol is outlined below.

Experimental Protocol: Synthesis from 3-Cyanoindole

This protocol describes the formation of this compound from 3-Cyanoindole.

Materials:

-

3-Cyanoindole (1 equiv.)

-

Hydroxylamine hydrochloride (3 equiv.)

-

Triethylamine (TEA) (3 equiv.)

-

Ethanol

-

Ethyl acetate

-

Methanol

-

Silica gel

-

Celite

Procedure:

-

To a round-bottom flask containing ethanol, add 3-Cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).[2]

-

Heat the reaction mixture to 80°C.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.[2]

-

Once the reaction is complete, cool the solution to room temperature.

-

Remove the solvent under reduced pressure.

-

Load the resulting solid onto Celite.

-

Purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate to yield this compound.[2]

References

An In-depth Technical Guide to Indole-3-amidoxime: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-amidoxime, with the formal name N'-hydroxy-1H-indole-3-carboximidamide, is a molecule of significant interest within medicinal chemistry and pharmaceutical development. It belongs to the amidoxime class of compounds, which are recognized for their versatile roles as synthetic intermediates and as pharmacologically active agents. The indole scaffold itself is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic drugs. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of this compound.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its existence is firmly rooted in the broader history of indole chemistry, which began with Adolf von Baeyer's first synthesis of indole in 1866. The development of synthetic routes to functionalized indoles throughout the 20th century provided the foundation for the creation of derivatives like this compound. It is primarily recognized and utilized as a key synthetic intermediate for the preparation of more complex pharmaceutical compounds.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical data sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉N₃O | [4][5] |

| Molecular Weight | 175.19 g/mol | [4][5] |

| CAS Number | 95649-37-9 | [4][5] |

| Appearance | Crystalline solid | [4][6] |

| Purity | ≥97% (typical) | [4] |

| Solubility | DMSO: ~14 mg/mLDMF: ~12.5 mg/mLDMSO:PBS (pH 7.2) (1:10): ~0.1 mg/mL | [4][6] |

| Storage Stability | ≥ 4 years at -20°C | [4] |

| UV/Vis. (λmax) | 216, 280 nm | [4] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the reaction of 3-cyanoindole with hydroxylamine hydrochloride.

Experimental Protocol: Synthesis from 3-Cyanoindole

Materials:

-

3-Cyanoindole

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (TEA) or another suitable base

-

Ethanol

-

Ethyl acetate

-

Methanol

-

Silica gel

-

Celite

Procedure:

-

To a round-bottom flask containing ethanol, add 3-cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).[5]

-

Heat the reaction mixture to 80°C and stir for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[5]

-

Cool the solution to room temperature.[5]

-

Remove the solvent under reduced pressure.[5]

-

Load the resulting solid onto Celite and purify by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate to yield pure this compound.[5]

Biological Activity and Potential Significance

Direct and specific quantitative bioactivity data for this compound, such as IC₅₀ or Kᵢ values, are not extensively reported in publicly available literature. Its primary role is that of a precursor in the synthesis of more complex molecules that are then evaluated for their biological activities. However, the broader classes of compounds to which it belongs—indoles and amidoximes—are rich in biological function.

Amidoxime Derivatives as Enzyme Inhibitors

Amidoxime-containing molecules have been identified as potent inhibitors of various enzymes. A notable example is their role as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , an important target in cancer immunotherapy.[7] IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan. By inhibiting IDO1, the tumor's ability to create an immunosuppressive microenvironment can be diminished. While specific inhibitory data for this compound against IDO1 is not available, its core structure is a relevant pharmacophore.

Indole Derivatives in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, with indole-containing compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8]

Signaling Pathways

There is no direct evidence in the reviewed literature of this compound modulating a specific signaling pathway. However, as a precursor to other therapeutic agents and as a member of the amidoxime family, it has the potential to be involved in pathways modulated by its derivatives or related compounds. For instance, amidoximes are known to be prodrugs that can release nitric oxide (NO), a key signaling molecule in the cardiovascular system, through metabolic activation, often involving cytochrome P450 enzymes.[9] This NO release can lead to the activation of the cGMP pathway, resulting in vasodilation.[9]

Conclusion

This compound is a valuable synthetic intermediate in the field of medicinal chemistry. While its own biological activity is not extensively characterized in the public domain, its structural motifs—the indole nucleus and the amidoxime functional group—are of significant interest for the development of novel therapeutics. The straightforward and well-documented synthesis of this compound makes it a readily accessible building block for the creation of a diverse range of more complex molecules for drug discovery and development. Future research may yet uncover direct biological roles for this compound, but its current importance lies in its utility as a versatile chemical precursor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound by MedChem Express, Cat. No. HY-W590911-1G | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

Indole-3-Amidoxime: A Versatile Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among the diverse array of indole derivatives, indole-3-amidoxime has emerged as a particularly valuable synthetic intermediate. Its unique chemical properties allow for the efficient construction of various heterocyclic systems, leading to the development of novel therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, application as a pharmaceutical intermediate, and the biological significance of its derivatives.

Physicochemical Properties of this compound

This compound is a stable crystalline solid under standard conditions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Chemical Name | N'-hydroxy-1H-indole-3-carboximidamide |

| CAS Number | 95649-37-9 |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥97% |

| Solubility | DMSO: ~14 mg/mL, DMF: ~12.5 mg/mL, Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute.[2][3] |

| Storage | Store at -20°C for long-term stability (≥ 2 years).[2][3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 3-cyanoindole with hydroxylamine hydrochloride. This reaction proceeds with high yield and purity, making it suitable for large-scale production.

Experimental Protocol: Synthesis of this compound from 3-Cyanoindole

Materials:

-

3-Cyanoindole

-

Hydroxylamine hydrochloride

-

Triethylamine (TEA)

-

Ethanol

-

Ethyl acetate

-

Methanol

-

Silica gel

-

Celite

Procedure:

-

To a round bottom flask containing ethanol, add 3-cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).

-

Heat the reaction mixture to 80°C and stir for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the solution to room temperature and remove the solvent under reduced pressure.

-

Load the resulting solid onto celite and purify by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate.

Quantitative Data: This protocol has been reported to yield this compound in up to 99% yield.[4]

This compound as a Precursor to 1,2,4-Oxadiazoles

A significant application of this compound in pharmaceutical synthesis is its use as a precursor for the formation of 1,2,4-oxadiazole rings. The 1,2,4-oxadiazole moiety is a well-established pharmacophore found in a variety of biologically active compounds. The reaction of an amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration, is a common method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

General Experimental Protocol: One-Pot Synthesis of 3-(Indol-3-yl)-5-substituted-1,2,4-oxadiazoles

This protocol is a general representation of the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and can be adapted for this compound.

Materials:

-

This compound

-

Substituted carboxylic acid or acid chloride

-

Coupling agents (e.g., EDC, HOBt) or a base (e.g., triethylamine)

-

Solvent (e.g., DMF, DMSO)

Procedure:

-

Activation of Carboxylic Acid (if used): To a solution of the carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF), add coupling agents such as EDC (1.1 equivalents) and HOBt (1.1 equivalents) at 0°C. Stir for 15-30 minutes.

-

Reaction with Amidoxime: Add this compound (1 equivalent) to the activated carboxylic acid mixture.

-

Cyclodehydration: Heat the reaction mixture to facilitate cyclodehydration. The temperature and time will vary depending on the specific substrates and solvent used (e.g., 100-140°C for several hours).

-

Work-up and Purification: After cooling, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data for Analogous Syntheses: The following table provides representative data for the synthesis of 1,2,4-oxadiazoles from various amidoximes, illustrating typical reaction conditions and yields.

| Amidoxime Reactant | Carboxylic Acid/Derivative | Conditions | Yield (%) |

| 4-bromobenzamidoxime | Acetic anhydride | Heat, 3-4 minutes | >75% |

| Benzamidoxime | 2-chloropropanoyl chloride | Dichloromethane | - |

| Amidoxime on solid support | Various acid chlorides | TBAF in THF, ambient temperature | - |

Application in the Synthesis of Bioactive Molecules: IDO1 Inhibitors

Derivatives of indole, including those accessible from this compound, have shown significant potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the tryptophan catabolism pathway and plays a crucial role in tumor immune escape.[5] By inhibiting IDO1, these compounds can help to restore anti-tumor immunity.

The IDO1 Signaling Pathway in Cancer

IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine.[5] In the tumor microenvironment, the overexpression of IDO1 leads to two main immunosuppressive effects:

-

Tryptophan Depletion: The depletion of tryptophan inhibits the proliferation and activation of effector T cells.

-

Kynurenine Accumulation: The accumulation of kynurenine promotes the differentiation and activity of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.

Experimental and Synthetic Workflows

The synthesis of a pharmaceutical agent from this compound can be visualized as a multi-step workflow, from the initial synthesis of the intermediate to the final bioactive molecule.

Conclusion

This compound is a highly versatile and valuable intermediate in pharmaceutical synthesis. Its straightforward, high-yield synthesis from readily available starting materials, coupled with its reactivity to form key pharmacophores such as the 1,2,4-oxadiazole ring, makes it an attractive building block for drug discovery and development. The successful application of indole-based structures as potent IDO1 inhibitors highlights the therapeutic potential of compounds derived from this compound. Further exploration of the chemical space accessible from this intermediate is likely to yield novel drug candidates for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of novel marine-derived indole-based 1,2,4-oxadiazoles derivatives as multifunctional neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of Indole-3-Amidoxime Crystalline Solid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-amidoxime is a versatile synthetic intermediate with significant potential in pharmaceutical development. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in drug design and synthesis. This technical guide provides a comprehensive overview of the known physical characteristics of this compound in its crystalline solid form. It includes a summary of its physicochemical properties, detailed experimental protocols for its characterization, and a discussion of its potential applications in medicinal chemistry.

Physicochemical Properties

This compound is typically supplied as an off-white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the tables below. While specific experimental data for the melting point and detailed crystallographic structure of this compound are not widely published, data for closely related indole oxime derivatives provide valuable reference points.

Table 1: General Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O | [2][3] |

| Molecular Weight | 175.19 g/mol | [4] |

| Appearance | Crystalline solid | [2][3] |

| Color | Off-white to light yellow | [1] |

| Purity | ≥97% | [2][3] |

| CAS Number | 95649-37-9 | [3][4] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL | [2][3] |

| Dimethylformamide (DMF) | ~12.5 mg/mL | [2][3] |

| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | [2][3] |

| Aqueous Buffers | Sparingly soluble | [2] |

Table 3: Spectroscopic Data for this compound

| Technique | Wavelength (λmax) | Source |

| UV/Vis Spectroscopy | 216, 280 nm | [3] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate characterization of this compound. The following protocols are adapted from established laboratory techniques for the analysis of organic crystalline solids.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of indole-3-carbonitrile with hydroxylamine.

-

Procedure: To a round bottom flask containing ethanol, add indole-3-carbonitrile (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents). Heat the reaction mixture to 80°C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the solution to room temperature and remove the solvent under reduced pressure. The resulting solid can be purified by silica gel column chromatography using a mobile phase of 0-10% methanol in ethyl acetate.[4]

Caption: A flowchart illustrating the synthesis of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

-

Protocol:

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 10-20°C per minute initially, then slow to 1-2°C per minute as the expected melting point is approached.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range represents the melting point. For a pure compound, this range should be narrow (0.5-2°C).

-

Spectroscopic Characterization

NMR spectroscopy provides detailed information about the molecular structure.

-

Protocol (¹H and ¹³C NMR):

-

Dissolve 5-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.

-

Acquire the spectrum on a calibrated NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the crystalline this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

-

Protocol:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.

-

Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

-

Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

-

Protocol:

-

Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution.

-

Mount a selected crystal on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Collect the diffraction data by rotating the crystal in the X-ray beam.

-

Process the diffraction data to determine the unit cell parameters, space group, and atomic coordinates.

-

Refine the crystal structure to obtain precise bond lengths, bond angles, and other structural details.

-

Role in Drug Discovery and Development

Indole derivatives are a well-established class of compounds with a broad spectrum of biological activities. Amidoxime-containing compounds are also known to possess diverse pharmacological properties. The combination of these two moieties in this compound makes it an attractive scaffold for the development of new therapeutic agents.

Caption: The potential role of this compound in a drug discovery workflow.

References

The Interplay of Indolic Compounds: A Technical Guide to the Relationship Between Indole-3-Amidoxime and Indole-3-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-3-acetic acid (IAA) is the most prevalent and physiologically significant auxin in plants, playing a pivotal role in nearly every aspect of their growth and development. The biosynthesis of IAA is a complex process involving multiple pathways, one of which proceeds through the intermediate indole-3-acetaldoxime (IAOx). This technical guide provides an in-depth exploration of the relationship between indolic compounds related to this pathway, with a specific focus on clarifying the roles of indole-3-amidoxime and its close structural analog, indole-3-acetamide (IAM), in the context of IAA synthesis. While this compound is a distinct chemical entity, current scientific literature establishes indole-3-acetamide as the key intermediate in the IAOx-dependent pathway to IAA. This guide details the enzymatic conversions, presents quantitative data from key experimental findings, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways to offer a comprehensive resource for researchers in plant science and drug development.

Chemical Distinction: this compound vs. Indole-3-Acetamide

It is crucial to distinguish between this compound and indole-3-acetamide, as they are distinct molecules with different chemical properties.

-

Indole-3-acetic acid (IAA): The primary auxin in plants, characterized by a carboxylic acid group attached to the indole ring via a methylene bridge.

-

Indole-3-acetamide (IAM): An intermediate in IAA biosynthesis, featuring an acetamide group. It is a known precursor to IAA, converted via hydrolysis.

-

This compound: This compound possesses an amidoxime functional group. While it is a synthetic intermediate, there is currently no substantial evidence to suggest it is a natural, direct precursor in the primary IAA biosynthetic pathways in plants.

The focus of this guide, therefore, will be on the established biological relationship involving indole-3-acetamide as a precursor to IAA.

The Indole-3-Acetaldoxime (IAOx) Pathway for IAA Biosynthesis

In certain plant species, notably the model organism Arabidopsis thaliana, a significant pathway for IAA biosynthesis originates from the amino acid tryptophan and proceeds through indole-3-acetaldoxime (IAOx).[1][2] IAOx serves as a critical branch point, leading to the production of not only IAA but also defensive compounds such as glucosinolates and camalexin.[1][3]

The conversion from IAOx to IAA involves two key intermediates: indole-3-acetonitrile (IAN) and indole-3-acetamide (IAM).[1][4][5]

Biosynthetic Steps from Tryptophan to IAA

-

Tryptophan to Indole-3-acetaldoxime (IAOx): In Arabidopsis, this initial step is catalyzed by the cytochrome P450 monooxygenases, CYP79B2 and CYP79B3.[1]

-

Indole-3-acetaldoxime (IAOx) to Intermediates: IAOx is then converted to both indole-3-acetonitrile (IAN) and indole-3-acetamide (IAM).[1][6][7]

-

Intermediates to Indole-3-acetic acid (IAA):

-

IAN to IAA: This conversion is catalyzed by nitrilase enzymes (NIT1, NIT2, NIT3 in Arabidopsis).[8][9][10][11]

-

IAM to IAA: The hydrolysis of IAM to IAA is carried out by amidase enzymes.[12] In some bacteria, the conversion of IAN to IAA can also proceed through a two-step process involving a nitrile hydratase to form IAM, which is then acted upon by an amidase.[6][13][14]

-

Quantitative Data on IAA Precursors in Arabidopsis thaliana

The study by Sugawara et al. (2009) provides key quantitative data on the levels of IAA precursors in wild-type Arabidopsis and mutants with defects in the IAOx pathway. These data highlight the metabolic flow through this pathway.

| Compound | Wild-Type (ng/gfw) | cyp79b2 cyp79b3 mutant (ng/gfw) | sur1-1 mutant (ng/gfw) |

| Indole-3-acetaldoxime (IAOx) | 1.7 ± 0.1 | Not Detected | 4.3 ± 0.4 |

| Indole-3-acetonitrile (IAN) | 2560 ± 320 | Not Detected | 2150 ± 290 |

| Indole-3-acetamide (IAM) | 9.9 ± 2.1 | 0.4 - 0.6 | 342 ± 55 |

| Indole-3-acetic acid (IAA) | 25.1 ± 3.5 | 22.3 ± 2.1 | 1650 ± 210 |

Data sourced from Sugawara et al., 2009.[9] Values are presented as mean ± SD.

Interpretation of Data:

-

The cyp79b2 cyp79b3 double mutant , which is deficient in the production of IAOx, shows undetectable levels of IAOx, IAN, and significantly reduced levels of IAM, confirming that these are downstream products of the CYP79B enzymes.[1][2][9][13]

-

The sur1-1 mutant , which has a block in glucosinolate biosynthesis downstream of IAOx, exhibits a significant accumulation of IAOx, IAM, and IAA, demonstrating the redirection of the metabolic flux towards IAA production when the glucosinolate pathway is impaired.[9][15]

Experimental Protocols

Extraction and Quantification of Indole Compounds by LC-MS/MS

This protocol provides a general workflow for the analysis of IAA and its precursors from plant tissue.

Objective: To extract and quantify endogenous levels of IAOx, IAN, IAM, and IAA.

Methodology:

-

Sample Preparation:

-

Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[8]

-

Homogenize the frozen tissue using a mortar and pestle or a bead beater.

-

Add an extraction buffer (e.g., isopropanol/water/hydrochloric acid) and a known amount of stable isotope-labeled internal standards for each compound to be quantified (e.g., ¹³C₆-IAA, ¹³C₆-IAOx).[6][16]

-

-

Extraction:

-

Shake the mixture at 4°C for 30 minutes.

-

Add dichloromethane and shake for a further 30 minutes at 4°C.

-

Centrifuge to separate the phases.

-

Collect the organic lower phase and re-extract the aqueous phase with dichloromethane.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

Purification (Optional but Recommended):

-

Resuspend the dried extract in a suitable solvent.

-

Further purify using solid-phase extraction (SPE) cartridges to remove interfering compounds.[6]

-

-

LC-MS/MS Analysis:

-

Resuspend the final sample in a mobile phase-compatible solvent.

-

Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[8][10][14][17]

-

Use a suitable C18 reverse-phase column for separation.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.[12]

-

Quantify the endogenous compounds by comparing the peak areas of the endogenous analyte to that of the known amount of the added internal standard.[12]

-

Nitrilase Enzyme Assay

Objective: To determine the activity of nitrilase in converting IAN to IAA.

Methodology:

-

Enzyme Extraction:

-

Homogenize plant tissue or bacterial cells in an extraction buffer (e.g., potassium phosphate buffer, pH 8.0) on ice.

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude protein extract.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer (e.g., 50 mM, pH 8.0)

-

Indole-3-acetonitrile (IAN) as the substrate (e.g., 1 mM)

-

Protein extract (e.g., 50 µg)

-

-

The final reaction volume is typically 100-250 µL.[18]

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 3 hours).[18]

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a small volume of acid (e.g., 10% acetic acid).

-

Extract the product (IAA) from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent.

-

-

Quantification:

-

Resuspend the dried product in a suitable solvent.

-

Quantify the amount of IAA produced using HPLC with fluorescence detection or LC-MS/MS.[18]

-

Amidase Enzyme Assay

Objective: To determine the activity of amidase in converting IAM to IAA.

Methodology:

-

Enzyme Extraction:

-

Follow the same procedure as for the nitrilase enzyme assay.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., 100 mM Sodium Phosphate, pH 7.2)

-

Indole-3-acetamide (IAM) as the substrate (e.g., 10 mM)

-

Protein extract

-

-

-

Incubation:

-

Incubate at an optimal temperature (e.g., 37°C) for a specific duration.

-

-

Product Detection:

-

A colorimetric method can be employed for high-throughput screening. This involves a secondary reaction where the product, in the presence of hydroxylamine, forms a hydroxamate which can be detected colorimetrically after adding a ferric chloride solution.[3]

-

Alternatively, the production of IAA can be directly quantified using HPLC or LC-MS/MS as described for the nitrilase assay.

-

Visualizing the Pathways and Workflows

Indole-3-Acetaldoxime (IAOx) Pathway to IAA

Caption: IAOx pathway for IAA biosynthesis in Arabidopsis.

Experimental Workflow for Auxin Precursor Quantification

Caption: Workflow for auxin precursor quantification.

Conclusion

The relationship between this compound and indole-3-acetic acid is primarily one of structural similarity rather than a direct biosynthetic link in plants. The key intermediate in the indole-3-acetaldoxime pathway is indole-3-acetamide (IAM), which, along with indole-3-acetonitrile (IAN), serves as a direct precursor to IAA. Understanding these precise biosynthetic routes, supported by quantitative data and robust experimental protocols, is fundamental for research aimed at manipulating plant growth and for the development of novel compounds that may interact with auxin metabolism and signaling. This guide provides a foundational resource for professionals in the field to navigate the complexities of IAA biosynthesis.

References

- 1. Trp-dependent auxin biosynthesis in Arabidopsis: involvement of cytochrome P450s CYP79B2 and CYP79B3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Characterization of a Nitrilase and a Nitrile Hydratase from Pseudomonas sp. Strain UW4 That Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

- 6. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Analytical Determination of Auxins and Cytokinins | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 17. researchgate.net [researchgate.net]

- 18. The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Mechanism of Indole-3-Amidoxime Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-amidoxime, also known as N'-hydroxy-1H-indole-3-carboximidamide, is a chemical compound of interest in pharmaceutical synthesis and drug discovery.[1][2] Its structural similarity to other biologically active indole derivatives suggests potential applications that warrant a deeper understanding of its formation. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound synthesis, focusing on the well-established chemical pathways. Additionally, it explores the context of indole metabolism in biological systems, where the potential for enzymatic formation might be considered.

Chemical Synthesis of this compound

The most direct and high-yielding method for synthesizing this compound is through the reaction of a 3-substituted indole precursor with hydroxylamine. The preferred starting material for this synthesis is 3-cyanoindole.

Theoretical Mechanism: Nucleophilic Addition to a Nitrile

The formation of an amidoxime from a nitrile and hydroxylamine is a classic example of nucleophilic addition to the carbon-nitrogen triple bond. The reaction mechanism can be described in the following steps:

-

Activation of Hydroxylamine: In the presence of a base, such as triethylamine (TEA), the more acidic proton of hydroxylamine hydrochloride is removed, generating free hydroxylamine (NH₂OH), which is a more potent nucleophile.

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a strong nucleophile, attacks the electrophilic carbon atom of the nitrile group in 3-cyanoindole. This results in the formation of a zwitterionic intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen of the original hydroxylamine moiety to the nitrogen of the original nitrile group. This tautomerization leads to the formation of the final amidoxime product.

The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of hydroxylamine. The presence of electron-withdrawing groups on the nitrile can enhance the electrophilicity of the nitrile carbon, but the indole nucleus itself provides a unique electronic environment.

Quantitative Data

The chemical synthesis of this compound from 3-cyanoindole is highly efficient. The following table summarizes the key quantitative data for a typical reaction protocol.

| Parameter | Value | Reference |

| Starting Material | 3-Cyanoindole | [3] |

| Reagents | Hydroxylamine hydrochloride, Triethylamine | [3] |

| Solvent | Ethanol | [3] |

| Temperature | 80 °C | [3] |

| Reaction Time | 12 hours | [3] |

| Yield | 99% | [3] |

Experimental Protocol: Synthesis from 3-Cyanoindole

This protocol is based on established methods for amidoxime formation.

Materials:

-

3-Cyanoindole

-

Hydroxylamine hydrochloride

-

Triethylamine (TEA)

-

Ethanol

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

-

Celite

Procedure:

-

To a round bottom flask containing ethanol, add 3-cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours, or until the reaction is complete as monitored by TLC.

-

After the reaction is complete, cool the solution to room temperature.

-

Remove the solvent under reduced pressure.

-

Load the resulting solid onto celite and purify by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate to yield pure this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃O | [4] |

| Molecular Weight | 175.19 g/mol | [5] |

| Appearance | Crystalline solid | [6] |

| Purity | ≥97% | [4] |

| Solubility | DMSO: ~14 mg/mL, DMF: ~12.5 mg/mL, Sparingly soluble in aqueous buffers | [6] |

| UV/Vis (λmax) | 216, 280 nm | [4] |

| Storage Temperature | -20°C | [4] |

-

¹H NMR: Signals corresponding to the indole ring protons, the N-H proton of the indole, the -OH proton of the amidoxime, and the -NH₂ protons of the amidoxime.

-

¹³C NMR: Resonances for the carbon atoms of the indole ring and the C=N carbon of the amidoxime group.

-

IR Spectroscopy: Characteristic stretching frequencies for N-H (indole and NH₂), O-H, C=N, and the aromatic C-H and C=C bonds of the indole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Diagrams

Biosynthetic Considerations

In the realm of natural product biosynthesis, particularly in plants, indole derivatives are central to many metabolic pathways. The primary precursor for many of these is the amino acid tryptophan.

Established Biosynthetic Pathways of Indole Derivatives

Tryptophan is converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana. IAOx serves as a critical metabolic branch point, leading to the formation of:

-

Indole-3-acetic acid (IAA): A major plant hormone (auxin).

-

Indole glucosinolates: Secondary metabolites involved in plant defense.

-

Camalexin: A phytoalexin with antimicrobial properties.

The conversion of IAOx to IAA is believed to proceed through intermediates such as indole-3-acetonitrile (IAN) and indole-3-acetamide (IAM).

Potential for this compound Formation: A Knowledge Gap

Despite the structural similarities between indole-3-acetaldoxime and a potential precursor for an amidoxime, a direct enzymatic conversion to this compound has not been documented in the scientific literature. The established pathways from IAOx involve dehydration to a nitrile (IAN) or conversion to an amide (IAM), rather than a reaction that would form an amidoxime.

The absence of evidence for the natural occurrence of this compound suggests that it may not be a primary metabolite in the known biosynthetic pathways of indole compounds. However, the vast and complex nature of plant and microbial secondary metabolism does not entirely preclude its existence. It is possible that it is a transient intermediate, a product of a yet-undiscovered enzymatic reaction, or is present in organisms that have not been extensively studied for their indole metabolite profiles. The oxidation of amidoximes and oximes by cytochrome P450 enzymes has been reported, indicating a potential for interaction between this functional group and biological systems.[11][12][13]

Diagram of a Known Biosynthetic Pathway

Conclusion

The formation of this compound is well-established through chemical synthesis, with a clear theoretical mechanism involving the nucleophilic addition of hydroxylamine to 3-cyanoindole. This method is efficient and provides high yields, making the compound accessible for research and development. In contrast, a biosynthetic pathway for this compound has not been identified. While its precursor, indole-3-acetaldoxime, is a key intermediate in plant metabolism, the known enzymatic transformations lead to other classes of indole derivatives. The potential for a biological route to this compound remains an open question and an intriguing area for future investigation in the fields of natural product discovery and enzymology.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rsisinternational.org [rsisinternational.org]

- 4. caymanchem.com [caymanchem.com]

- 5. N'-Hydroxy-1H-indole-3-carboximidamide | C9H9N3O | CID 135555965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Potential of Indole Amidoxime Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a vast array of derivatives with significant therapeutic potential. Among these, indole amidoximes are emerging as a promising class of compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research on the anticancer, antimicrobial, and anti-inflammatory properties of indole amidoxime derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity: Targeting Cell Proliferation

Indole amidoxime derivatives have demonstrated notable antiproliferative activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the disruption of microtubule dynamics, a critical process for cell division.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indole derivatives, including amidoxime precursors and related structures, against several human cancer cell lines. This data highlights the potential of the indole scaffold as a starting point for the development of potent anticancer agents.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-aryl-amide 2 | MCF7 (Breast) | 0.81 | [1] |

| PC3 (Prostate) | 2.13 | [1] | |

| Indole-aryl-amide 3 | HeLa (Cervical) | 5.64 | [1] |

| Indole-aryl-amide 4 | HT29 (Colorectal) | 0.96 | [1] |

| HeLa (Cervical) | 1.87 | [1] | |

| MCF7 (Breast) | 0.84 | [1] | |

| Indole-aryl-amide 5 | HT29 (Colorectal) | 2.61 | [1] |

| PC3 (Prostate) | 0.39 | [1] | |

| J6 (Leukemia) | 0.37 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of indole amidoxime derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active mitochondria contain dehydrogenase enzymes that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the indole amidoxime derivative in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to various concentrations in the cell culture medium.

-

Replace the existing medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).

-

Incubate the plate for a further 24-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a working solution of MTT (e.g., 0.5 mg/mL) in cell culture medium.

-

Carefully aspirate the treatment medium from each well.

-

Add 100 µL of the MTT working solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

After the incubation period, carefully aspirate the MTT solution from each well.

-

Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Signaling Pathway: Inhibition of Tubulin Polymerization

A key anticancer mechanism of certain indole derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for the mitotic spindle. This disruption of the cell cycle leads to mitotic arrest and ultimately apoptosis.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Indole amidoxime derivatives have also shown promise as antimicrobial agents, with activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several indole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-triazole derivative 3d | Staphylococcus aureus (MRSA) | 3.125-50 | [2] |

| Candida krusei | 3.125-50 | [2] | |

| Indole aminoguanidine 3O, 3P, 4O, 4P | Klebsiella pneumoniae | 4-8 | [3] |

| N-benzyl indole derivatives | ESKAPE pathogens & MRSA | 2-16 | [3] |

| Indole-3-aldehyde hydrazone 8 | Staphylococcus aureus (MRSA) | 6.25 | [4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The MIC of indole amidoxime derivatives is typically determined using the broth microdilution method.

Principle: This method involves challenging the microorganism with a serial dilution of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after a defined incubation period is the MIC.

Detailed Protocol:

-

Preparation of Inoculum:

-

Culture the test microorganism on an appropriate agar medium for 18-24 hours.

-

Prepare a bacterial or fungal suspension in a sterile broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

-

Preparation of Compound Dilutions:

-

Dissolve the indole amidoxime derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Proposed Antimicrobial Mechanism: Membrane Disruption

While the exact mechanisms are still under investigation, one proposed mode of antimicrobial action for some indole derivatives is the disruption of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Anti-inflammatory Activity: Modulating the Immune Response

Indole amidoxime derivatives have also been investigated for their anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Quantitative Anti-inflammatory Data

The following table shows the IC50 values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by an indole derivative.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Ursolic acid-indole derivative UA-1 | NO Inhibition | 2.2 ± 0.4 | [5] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Test)

The anti-inflammatory potential of indole amidoxime derivatives can be evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a pink-colored azo dye, the absorbance of which can be measured spectrophotometrically.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the indole amidoxime derivative for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.

-

-

Collection of Supernatant:

-

After a 24-hour incubation period, collect the cell culture supernatant from each well.

-

-

Griess Reaction:

-

Mix an equal volume of the cell supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the concentration of nitrite in each sample using a standard curve prepared with known concentrations of sodium nitrite.

-

Determine the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.

-

Calculate the IC50 value from the dose-response curve.

-

Signaling Pathway: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of some indole derivatives are mediated through the inhibition of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase), COX-2, TNF-α, and IL-6. Indole derivatives can interfere with this pathway, for example, by inhibiting the phosphorylation of the p65 subunit of NF-κB.

Conclusion

Indole amidoxime derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapeutics for cancer, infectious diseases, and inflammatory disorders. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the synthesis, biological evaluation, and mechanistic understanding of these fascinating molecules. Future research should focus on optimizing the structure of indole amidoximes to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy.

References

- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. znaturforsch.com [znaturforsch.com]

- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Indole-3-amidoxime: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Indole-3-amidoxime. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. Due to its primary role as a synthetic intermediate, publicly available data on the biological pathways of this compound is limited. However, this guide furnishes detailed experimental protocols for its synthesis and analysis, alongside a workflow for determining its physicochemical properties.

Core Physicochemical Data

This compound is a crystalline solid with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol .[1] The following tables summarize the currently available quantitative data on its solubility and stability.

Table 1: Solubility of this compound

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL[1][2] | ~79.9 mM | - |

| Dimethylformamide (DMF) | ~12.5 mg/mL[1][2] | ~71.4 mM | - |

| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL[1][2] | ~0.57 mM | For aqueous solutions, it is recommended to first dissolve in DMSO. |

It is advised not to store aqueous solutions for more than one day.[2]

Table 2: Stability of this compound

| Condition | Stability | Notes |

| Solid (at -20°C) | ≥ 4 years[1] | Store in a dry, dark place. |

| In Solvent (-80°C) | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| In Solvent (-20°C) | Up to 1 month | - |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 3-cyanoindole with hydroxylamine hydrochloride.

Materials:

-

3-Cyanoindole

-

Hydroxylamine hydrochloride

-

Triethylamine (TEA)

-

Ethanol

-

Celite

-

Silica gel

-

Methanol

-

Ethyl acetate

Procedure:

-

Combine 3-cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents) in a round-bottom flask containing ethanol.

-

Heat the reaction mixture to 80°C for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the solution to room temperature.

-

Remove the solvent under reduced pressure.

-

Load the resulting solid onto Celite and purify using a silica gel column with a mobile phase of 0-10% methanol in ethyl acetate.

Purification of Amidoxime Derivatives

Purification of amidoxime derivatives like this compound can be achieved through column chromatography. The choice of solvent system is crucial for effective separation.

Recommended Mobile Phases for Column Chromatography:

-

Ethyl acetate mixed with n-hexane

-

Ethyl acetate mixed with petroleum ether

The ratios of the solvents should be optimized based on the polarity of the specific amidoxime derivative and the impurities present.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a suitable method.

High-Performance Liquid Chromatography (HPLC)

Typical HPLC system for indolic compounds:

-

Column: C8 or C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 2.5% acetic acid in water, pH 3.8) and an organic solvent (e.g., acetonitrile/water mixture).

-

Detection: Fluorimetric detection is highly sensitive and specific for indolic compounds (e.g., excitation at 280 nm and emission at 350 nm). UV detection is also possible, with this compound showing absorbance maxima at 216 and 280 nm.[1]

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for determining the solubility and stability of a compound like this compound.

Signaling Pathways

As this compound is primarily documented as a synthetic intermediate for the preparation of other compounds, there is currently no available scientific literature detailing its involvement in specific biological signaling pathways. Research efforts have been focused on its chemical properties and synthetic applications rather than its biological activity.

Conclusion

This guide provides a summary of the known solubility and stability characteristics of this compound, based on currently available data. While comprehensive experimental studies on its physicochemical properties are limited, the provided synthesis and analytical methodologies offer a foundation for researchers to conduct more in-depth investigations. The absence of information on its role in signaling pathways underscores its current status as a chemical building block rather than a bioactive molecule. Further research would be necessary to explore any potential biological functions.

References

A Technical Review of Indole-3-Amidoxime and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-amidoxime (N-hydroxy-1H-indole-3-carboximidamide) is a key synthetic intermediate that serves as a versatile scaffold in the development of novel therapeutic agents. The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The incorporation of an amidoxime functional group (-C(=NOH)NH2) imparts unique chemical properties, enabling it to act as a bioisostere for carboxylic acids or as a precursor to amidines, and has been particularly noted for its role in the inhibition of enzymes involved in cancer and inflammation.

This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the biological activities of this compound and its derivatives. While this compound itself is primarily utilized as a building block, its derivatives have shown significant promise, particularly as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy. This review will delve into the mechanism of action of these derivatives, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of indole-3-carbonitrile with hydroxylamine. This straightforward and efficient method provides a reliable route to this important intermediate.

General Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the following steps:

-

Reaction Setup: Indole-3-carbonitrile (1 equivalent) is dissolved in a suitable solvent, typically ethanol.

-

Reagent Addition: Hydroxylamine hydrochloride (3 equivalents) and a base, such as triethylamine (3 equivalents), are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80°C) and stirred for a period of 12 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.

-

Workup and Purification: Upon cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude solid is then purified by silica gel column chromatography, typically using a gradient of methanol in ethyl acetate (e.g., 0-10%), to yield pure this compound.

Biological Activity and Therapeutic Potential of this compound Derivatives

While specific biological activity data for this compound is scarce in publicly available literature, its derivatives have been the subject of extensive research, revealing a broad spectrum of therapeutic potential. The most prominent and well-documented activity of amidoxime-containing indole derivatives is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This has a profound immunosuppressive effect by inhibiting the proliferation and function of effector T-cells and promoting the generation of regulatory T-cells (Tregs). Consequently, IDO1 has emerged as a significant target for cancer immunotherapy.

Amidoxime-containing compounds, including derivatives of this compound, have been identified as potent inhibitors of IDO1. The amidoxime moiety is believed to chelate the heme iron in the active site of the enzyme, thereby blocking its catalytic activity.

| Compound Class | Specific Derivative Example | Target | Assay Type | IC50 / Ki | Reference |

| Indole Derivatives | 3-Aryl Indole Derivative | hIDO1 | Enzymatic | IC50 = 7 µM | |

| Indole Derivatives | 3-Substituted Indole Derivative | hIDO1 | Enzymatic | IC50 = 0.19 µM | |

| Indole Derivatives | Hydroxyindole Derivative | hIDO1 | Enzymatic | Ki = 1 µM |

Note: The data presented is for indole derivatives and not this compound itself. This table is illustrative of the potential of the indole scaffold for IDO1 inhibition.

Signaling Pathway of IDO1 in Cancer

The mechanism by which IDO1 promotes immune evasion in cancer is multifaceted. The following diagram illustrates the central role of IDO1 in the tumor microenvironment and the downstream consequences of its activity.

Experimental Workflow for IDO1 Inhibition Assay

The evaluation of this compound derivatives as IDO1 inhibitors typically involves a cellular assay to measure the conversion of tryptophan to kynurenine.

Protocol: Cellular IDO1 Inhibition Assay

-

Cell Seeding: Seed human cervical cancer (HeLa) cells or other suitable cells expressing IDO1 in a 96-well plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium.

-

Treatment: Treat the cells with the test compounds and a positive control inhibitor (e.g., Epacadostat) and incubate for a specified period (e.g., 1 hour).

-

Induction of IDO1 Expression (if necessary): In some cell lines, IDO1 expression may need to be induced with interferon-gamma (IFN-γ) prior to the assay.

-

Substrate Addition: Add L-tryptophan to the cell culture medium to a final concentration that is appropriate for the assay (e.g., 200 µM).

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a set time (e.g., 48 hours) to allow for the conversion of tryptophan to kynurenine.

-

Kynurenine Measurement:

-

Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add trichloroacetic acid (TCA) to precipitate proteins, and centrifuge the plate.

-

Transfer the supernatant to another plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Incubate at room temperature for 10 minutes to allow for color development.

-

-

Data Acquisition: Measure the absorbance at approximately 490 nm using a microplate reader.

-

Analysis: The concentration of kynurenine is proportional to the absorbance. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Pharmacokinetics of Indole Derivatives

It is plausible that this compound and its derivatives would also be subject to extensive first-pass metabolism. The amidoxime group itself can be a target for metabolic enzymes. Further preclinical studies are necessary to determine the specific pharmacokinetic profile of this compound derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound is a valuable and readily accessible synthetic intermediate for the development of novel drug candidates. While the core molecule itself is not extensively studied for its biological effects, its derivatives have demonstrated significant therapeutic potential, most notably as potent inhibitors of the immunosuppressive enzyme IDO1. The ability to target IDO1 has positioned these compounds at the forefront of cancer immunotherapy research.

The information presented in this technical guide, including the synthetic protocols, quantitative data on related compounds, and the elucidation of the IDO1 signaling pathway, provides a solid foundation for researchers and drug development professionals working in this area. Future research should focus on the synthesis and evaluation of a wider range of this compound derivatives to establish clear structure-activity relationships, as well as comprehensive preclinical studies to assess their pharmacokinetic and toxicological profiles. The continued exploration of this chemical scaffold holds great promise for the discovery of new and effective treatments for cancer and other diseases.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Indole-3-Amidoxime from 3-Indoleacetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide range of biological activities, including anticancer and antihypertensive properties.[1][2] Indole-3-amidoxime is a valuable synthetic intermediate used in the development of novel therapeutics.[3][4] Amidoxime-containing molecules have gained significant attention; for instance, some derivatives are investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[5] This document provides a detailed, step-by-step protocol for the synthesis of this compound from its nitrile precursor, 3-indoleacetonitrile.

Synthesis Overview

The conversion of 3-indoleacetonitrile to this compound is achieved through the reaction with hydroxylamine in the presence of a base. The nitrile group undergoes nucleophilic addition by hydroxylamine to form the desired amidoxime product.

Reaction Scheme

Caption: Chemical conversion of 3-indoleacetonitrile to this compound.

Experimental Protocol

This protocol is based on established methodologies for the synthesis of amidoximes from nitriles.[6]

Materials and Equipment

Reagents:

-

3-Indoleacetonitrile (IAN)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (TEA)

-

Ethanol (EtOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Silica gel (for column chromatography)

-

Celite

-

Deionized Water

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, combine 3-indoleacetonitrile (1.0 equiv), hydroxylamine hydrochloride (3.0 equiv), and triethylamine (3.0 equiv).[6]

-

Solvent Addition: Add anhydrous ethanol to the flask to dissolve the reagents.

-

Reaction Conditions: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath. Heat the reaction mixture to 80°C and stir for 12 hours.[6]

-

Monitoring: Monitor the reaction's progress by TLC until the starting material (3-indoleacetonitrile) is consumed.[6]

-

Solvent Removal: Once the reaction is complete, allow the solution to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[6]

Work-up and Purification

-

Adsorption: Adsorb the resulting solid residue onto a small amount of celite.

-

Column Chromatography: Purify the crude product using silica gel column chromatography.[6]

-

Elution: Elute the column with a gradient of 0-10% methanol in ethyl acetate to isolate the final product.[6]

-

Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a crystalline solid.[3]

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

| Reagent/Parameter | Molar Equivalent/Value | Role/Condition | Reference |

| 3-Indoleacetonitrile | 1.0 | Starting Material | [6] |

| Hydroxylamine Hydrochloride | 3.0 | Reagent | [6] |

| Triethylamine | 3.0 | Base | [6] |

| Solvent | Ethanol | Reaction Medium | [6] |

| Temperature | 80°C | Reaction Condition | [6] |

| Time | 12 hours | Reaction Duration | [6] |

| Yield | 99% (Reported for similar substrates) | Product Yield | [6] |

Table 2: Characterization Data for this compound

| Property | Value | Reference |

| CAS Number | 95649-37-9 | [3][6] |

| Molecular Formula | C₉H₉N₃O | [3][6] |

| Molecular Weight | 175.19 g/mol | [6] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥97% | [3] |

| Solubility | DMF: 12.5 mg/ml; DMSO: 14 mg/ml | [3] |

| Storage Temperature | -20°C | [3] |

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the reaction time or moderately increasing the temperature.[7] Ensure all reagents are pure and the solvent is anhydrous.

-

Amide Byproduct Formation: The formation of the corresponding amide is a common side reaction.[1] To minimize this, carefully control the amount of base used; using a milder organic base like triethylamine is preferable to strong inorganic bases.[7] Running the reaction at a lower temperature may also reduce amide formation.[7]

-

Purification Issues: During the workup, control the pH carefully to avoid acid- or base-catalyzed hydrolysis of the amidoxime product back to the amide.[7]

-

Green Chemistry Approach: For a more environmentally friendly method, consider using water as the solvent at room temperature with triethylamine as the base. This approach can offer good yields and simpler work-up procedures.[7]

Visualized Workflows

References

- 1. ukm.my [ukm.my]